Quinoline-6-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKHCAFZRYHQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496032 | |
| Record name | Quinoline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72369-87-0 | |
| Record name | Quinoline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoline 6 Carbonyl Chloride and Its Precursors
Synthesis of the Quinoline (B57606) Core
The construction of the quinoline ring system can be accomplished through various synthetic strategies, many of which are named after their developers. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring of the aniline.
Classical Named Reactions for Quinoline Scaffolds
The Skraup synthesis is a classic and widely used method for preparing quinolines. wikipedia.org In its archetypal form, it involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. wikipedia.orgpharmaguideline.comuop.edu.pk The reaction is known to be highly exothermic. uop.edu.pk A key step in the mechanism is the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comuop.edu.pk Subsequent cyclization and oxidation yield the quinoline ring. uop.edu.pk To produce a precursor for quinoline-6-carbonyl chloride, a substituted aniline, such as 4-aminobenzoic acid, would be used as the starting material.
The Doebner-von Miller reaction is a modification of the Skraup synthesis and allows for the preparation of a wider variety of substituted quinolines. wikipedia.orgsynarchive.com This reaction utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol (B89426) condensation. wikipedia.org
Table 1: Comparison of Skraup and Doebner-von Miller Reactions
| Feature | Skraup Synthesis | Doebner-von Miller Reaction |
|---|---|---|
| Aniline Component | Aniline or substituted anilines | Aniline or substituted anilines |
| Three-Carbon Component | Glycerol (dehydrated to acrolein) | α,β-Unsaturated aldehydes or ketones |
| Catalyst/Reagents | Concentrated sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Acid catalyst (Lewis or Brønsted acid) |
| Key Intermediate | Acrolein | Pre-formed or in situ generated α,β-unsaturated carbonyl |
| Reaction Conditions | Strongly acidic, highly exothermic | Generally acidic |
The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (a reactive CH₂ group) adjacent to a carbonyl group. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com This method is particularly useful for synthesizing substituted quinolines, with the substituents on the final product being determined by the choice of the two starting materials. pharmaguideline.com For instance, to synthesize a precursor to quinoline-6-carboxylic acid, one might start with 4-amino-2-formylbenzoic acid or a related derivative. Modifications to the reaction, such as using microwave irradiation, have been shown to improve yields and reduce reaction times. jk-sci.com
Table 2: Reactants and Products in the Friedländer Synthesis
| 2-Aminoaryl Carbonyl | Compound with α-Methylene Group | Resulting Quinoline |
|---|---|---|
| 2-Aminobenzaldehyde | Acetaldehyde | Quinoline |
| 2-Aminoacetophenone | Acetone | 2,4-Dimethylquinoline |
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids. wikipedia.org This makes it a particularly relevant pathway for obtaining the direct precursor to this compound. The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net The base hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then reacts with the carbonyl compound. wikipedia.org A subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative. wikipedia.org The substitution pattern on the resulting quinoline is determined by the substituents on the isatin and the structure of the carbonyl compound used. researchgate.net
The Gould-Jacobs reaction is another important method for synthesizing quinolines, specifically leading to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgiipseries.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.orgmdpi.com By choosing an appropriately substituted aniline, this method can be adapted to produce quinolines with substituents on the benzene ring, which could then be further functionalized to yield the desired 6-substituted product.
Table 3: Steps in the Gould-Jacobs Reaction
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Condensation | Aniline reacts with an alkoxymethylenemalonic ester. | Anilidomethylenemalonic ester |
| 2. Cyclization | Thermal cyclization of the intermediate. | 4-Hydroxy-3-carboalkoxyquinoline |
| 3. Saponification | Hydrolysis of the ester group. | 4-Hydroxyquinoline-3-carboxylic acid |
| 4. Decarboxylation | Removal of the carboxylic acid group. | 4-Hydroxyquinoline |
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org This reaction can lead to two different isomers, 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones), depending on the reaction conditions. quimicaorganica.orgwikipedia.org At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (Conrad-Limpach synthesis). pharmaguideline.com At higher temperatures, the aniline reacts with the ester group of the β-ketoester to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (B72897) (Knorr synthesis). pharmaguideline.comwikipedia.org This method offers a versatile route to quinolone derivatives, and with the appropriate choice of a substituted aniline, it can be used to prepare precursors for this compound.
Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the construction of complex molecular architectures, including the quinoline scaffold, in a single synthetic operation. rsc.orgrsc.org These reactions offer significant advantages by combining three or more starting materials in a convergent manner, thereby minimizing purification steps and maximizing synthetic efficiency. rsc.org Several classical and modern MCRs have been successfully employed for the synthesis of a diverse array of quinoline derivatives. rsc.orgresearchgate.net
Notable examples of such reactions include the Povarov, Doebner-von Miller, Friedländer, and Combes syntheses. The Povarov reaction, a formal aza-Diels-Alder reaction, typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. rsc.org The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to generate quinolines. researchgate.net The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net Finally, the Combes synthesis employs the reaction of anilines with β-diketones. researchgate.net The versatility of these MCRs allows for the introduction of a wide range of substituents onto the quinoline core, providing access to a rich chemical space. rsc.org
Transition Metal-Catalyzed Cyclization and Annulation Strategies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception. These methods often proceed under milder conditions and with higher selectivity than classical approaches. A variety of transition metals, including palladium, rhodium, copper, iron, and nickel, have been utilized to catalyze the formation of the quinoline ring through various cyclization and annulation strategies. mdpi.com
Palladium-Catalyzed Reactions (e.g., Sonogashira coupling, C-H arylation/alkenylation)
Palladium catalysis is a powerful tool for the synthesis of quinolines, with reactions like the Sonogashira coupling and C-H arylation/alkenylation being particularly prominent.
The Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been ingeniously applied to quinoline synthesis. wikipedia.org In a domino reaction sequence, the initial Sonogashira coupling is followed by a subsequent cyclization to furnish the quinoline scaffold. organic-chemistry.org For instance, the reaction of benzimidoyl chlorides with 1,6-enynes catalyzed by a palladium complex such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst proceeds via an initial Sonogashira coupling, followed by isomerization and cyclization to yield substituted quinolines. organic-chemistry.orgresearchgate.net This methodology is valued for its operational simplicity and the ready availability of the starting materials. organic-chemistry.org
Palladium-catalyzed C-H arylation and alkenylation reactions represent a highly atom-economical approach to functionalized quinolines. These reactions directly forge C-C bonds by activating otherwise inert C-H bonds. For example, the C8-selective arylation of quinoline N-oxides has been achieved using a palladium catalyst, a reaction that is noteworthy as palladium-catalyzed C-H functionalization of quinoline N-oxides typically favors the C2 position. nih.govutrgv.eduacs.org The choice of solvent and ligands can be crucial in directing the regioselectivity of these reactions. nih.govacs.org Furthermore, palladium-catalyzed oxidative annulation of acrylamides with arynes provides access to quinolinone derivatives. nih.gov
| Reaction Type | Catalyst System | Reactants | Product Type | Ref. |
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂/CuI | Benzimidoyl chlorides, 1,6-enynes | Substituted Quinolines | organic-chemistry.org |
| C8-Selective C-H Arylation | Pd(OAc)₂ | Quinoline N-oxides, Iodoarenes | 8-Arylquinolines | nih.govacs.org |
| Oxidative Annulation | Pd(OAc)₂ | Acrylamides, Arynes | Quinolinones | nih.gov |
Rhodium-Catalyzed Cyclization Strategies (e.g., ortho-C–H bond activation)
Rhodium catalysts have proven to be exceptionally effective in mediating the synthesis of quinolines through the activation of C-H bonds. A prominent strategy involves the ortho-C–H bond activation of anilines. rsc.org In a notable example, the rhodium-catalyzed annulation of anilines with alkynyl esters leads to the high-yield synthesis of quinoline carboxylates with excellent regioselectivity. rsc.orgresearchgate.net This reaction can utilize formic acid as a C1 source and reductant or copper(II) as an oxidant. rsc.org The proposed mechanism involves the formation of a rhodacycle intermediate via ortho-C–H activation of the arylamine. rsc.org Rhodium(III) catalysts have also been employed in the oxidative synthesis of quinoline-fused sydnones through a twofold C-H bond activation process. nih.gov These methods are valued for their mild reaction conditions and broad substrate scope. nih.gov
| Catalyst System | Reactants | Key Feature | Product Type | Ref. |
| Rh(III) catalyst | Anilines, Alkynyl esters | ortho-C–H bond activation | Quinoline carboxylates | rsc.orgresearchgate.net |
| Rh(III) catalyst | Sydnones, Internal alkynes | 2-fold C–H bond activation | Quinoline-fused sydnones | nih.gov |
| [RhCl(CO)₂]₂ | Pyridines, Alkynes | Oxidative annulation | Quinolines | lucp.net |
Copper-Catalyzed Decarboxylative Cascade Cyclization
Copper-catalyzed reactions offer a cost-effective and environmentally benign route to quinoline derivatives. A particularly elegant approach is the intermolecular decarboxylative cascade cyclization. This one-pot, three-component reaction utilizes readily available starting materials such as an aryl aldehyde, an aniline, and acrylic acid to directly synthesize 2-substituted quinolines. thieme-connect.comcolab.wsresearchgate.netorganic-chemistry.orgthieme-connect.com The reaction proceeds through the sequential formation of C-N and C-C bonds and is characterized by its promising chemo- and regioselectivity, as well as its tolerance of a wide variety of functional groups. thieme-connect.comcolab.wsresearchgate.netorganic-chemistry.org Mechanistic studies suggest a radical pathway is often involved. thieme-connect.comorganic-chemistry.org The use of an inexpensive copper catalyst, such as copper(I) chloride, makes this method highly attractive for large-scale synthesis. thieme-connect.comorganic-chemistry.org
| Catalyst System | Reactants | Key Feature | Product Type | Ref. |
| CuCl/I₂ | Aryl aldehydes, Anilines, Acrylic acid | Decarboxylative cascade cyclization | 2-Arylquinolines | thieme-connect.comcolab.wsorganic-chemistry.org |
Iron-Catalyzed Quinoline Synthesis
The use of iron, an earth-abundant and non-toxic metal, as a catalyst for quinoline synthesis aligns with the principles of green chemistry. Iron catalysts have been successfully employed in the synthesis of quinolines from a variety of starting materials. One notable method involves the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols. rsc.org This atom-economical approach provides quinolines in high yields with good functional group tolerance and can be used to prepare highly substituted and polycyclic quinoline derivatives. rsc.org Another strategy is the iron-catalyzed redox condensation of 2-nitrobenzyl alcohols or their ethers with alcohols, using formic acid as a redox moderator. researchgate.net This process generates carbon dioxide and water as the only byproducts. researchgate.net Iron catalysts have also been utilized in cascade reactions for the synthesis of more complex fused systems like indolo[2,3-c]quinolines from nitroarenes and benzylic alcohols or aldehydes. sciengine.comresearchgate.netacs.org
| Catalyst | Reactants | Key Feature | Product Type | Ref. |
| Air-stable iron catalyst | α-2-aminoaryl alcohols, Secondary alcohols | Acceptorless dehydrogenative coupling | Substituted quinolines | rsc.org |
| Iron catalyst | 2-Nitrobenzyl alcohols/ethers, Alcohols | Redox condensation | Substituted quinolines | researchgate.net |
| Iron catalyst | Nitroarenes, Benzylic alcohols/aldehydes | Cascade reaction/Oxidative annulation | Indolo[2,3-c]quinolines | researchgate.net |
Nickel-Catalyzed C2 Phenylation
Nickel catalysis provides a valuable alternative to palladium for cross-coupling reactions. In the context of quinoline functionalization, nickel-catalyzed C2 phenylation has been successfully demonstrated. This reaction involves the coupling of quinolines with organozinc reagents, such as diphenylzinc. mdpi.com The reaction of quinoline N-oxides and pyridine N-oxides with arylzinc reagents can also be achieved under transition-metal-free conditions, though nickel catalysis is effective for the arylation of electron-deficient heteroarenes. researchgate.net Nickel complexes supported by quinoline-based ligands have been synthesized and shown to be active catalysts in the cross-coupling of arylzinc reagents with aryl chlorides. researchgate.net Furthermore, a mild and versatile nickel-catalyzed method for the exclusive C3-selective functionalization of quinolines with various electrophiles has been developed, proceeding without the need for directing groups at room temperature. polyu.edu.hk
| Catalyst System | Reactants | Key Feature | Product Type | Ref. |
| Ni(cod)₂/PCy₃ | Quinolines, Diphenylzinc | C2 Phenylation | 2-Phenylquinolines | mdpi.com |
| Nickel complexes | Arylzinc reagents, Aryl chlorides | Cross-coupling | Arylquinolines | researchgate.net |
| Ni(dppp)Cl₂ | Quinolines, Electrophiles | C3-H functionalization | 3-Substituted quinolines | polyu.edu.hk |
Metal-Free and Environmentally Benign Approaches for Quinoline Synthesis
In recent years, the development of metal-free synthetic routes for quinolines has gained considerable attention to avoid the toxicity and cost associated with transition metals. rsc.org These methods often employ readily available, non-toxic catalysts and environmentally friendly reaction media.
One prominent approach involves the use of iodine as a catalyst. Molecular iodine (I₂) can effectively catalyze the one-pot synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates with high regioselectivity and in good yields. rsc.org This method is advantageous due to the low cost, eco-friendly nature of the catalyst, and avoidance of metal contamination in the final products. rsc.org Another strategy utilizes a transition-metal-free direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones, promoted by TsOH/K₂S₂O₈, to afford various 3-substituted or 3,4-disubstituted quinolines. frontiersin.org
Environmentally benign syntheses also focus on the use of green solvents, particularly water. The Friedländer condensation of 2-aminoarylketones with active methylene (B1212753) compounds can be efficiently catalyzed by inexpensive and non-toxic ferric chloride hexahydrate (FeCl₃·6H₂O) in water, which can enhance reaction rates due to hydrophobic interactions. tandfonline.comtandfonline.com Similarly, biodegradable and recyclable choline (B1196258) hydroxide has been used for the greener synthesis of 4-aminoquinoline-2-ones through intramolecular cyclization. rsc.org
| Method | Reactants | Catalyst/Promoter | Key Features |
| Iodine-Catalyzed Cyclization | Aryl amines, Acetylenedicarboxylates | Molecular Iodine (I₂) | Metal-free, low-cost catalyst, high regioselectivity. rsc.org |
| Oxidative Cyclocondensation | o-Aminobenzyl alcohols, N,N-dimethyl enaminones | TsOH / K₂S₂O₈ | Transition-metal-free, broad functional group tolerance. frontiersin.org |
| Friedländer Condensation | 2-Aminoarylketones, Active methylene compounds | FeCl₃·6H₂O in Water | Inexpensive, non-toxic catalyst, environmentally benign solvent. tandfonline.comtandfonline.com |
| Intramolecular Povarov Reaction | o-Propargylbenzaldehydes, N-Aryl amines | None (thermal) | No oxidant required, high efficiency, aromatization via elimination. acs.org |
Oxidative Annulation Strategies for Quinoline Formation
Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, involving the formation of the heterocyclic ring through an oxidative process. mdpi.comscilit.com These methods often leverage C-H activation, coupling reactions, and photocatalysis to construct the quinoline core with high atom economy. mdpi.comscilit.com
Transition metal-catalyzed C–H activation represents an attractive and efficient strategy for synthesizing functionalized quinolines directly from simple precursors. nih.gov This approach avoids the need for pre-functionalized substrates, enhancing step- and atom-economy. nih.govrsc.org
Rhodium catalysts, for instance, have been used for the annulation of anilines with alkynic esters. rsc.org This reaction is proposed to proceed via the formation of a rhodacycle intermediate followed by ortho C–H activation of the arylamine. rsc.org Cobalt catalysis has also been extensively explored. A one-pot synthesis of quinolines from anilines, ketones, and paraformaldehyde has been developed using a Co(III) catalyst, which proceeds through a C-H activation/carbonylation/cyclization cascade. researchgate.net Copper and iron catalysts are also effective. Iron-catalyzed C-2 alkenylation of quinoline-N-oxides has been reported, while copper catalysts can facilitate the synthesis of 2-acetamidequinoline-N-oxides via C(2)–H activation. rsc.org
| Catalyst System | Reactants | Bond Formed / Position Functionalized | Reference |
| Rhodium (Rh) | Anilines, Alkynic esters | Ortho C–H activation of aniline | rsc.org |
| Cobalt (Co) | Anilines, Ketones, Paraformaldehyde | C-H activation/carbonylation/cyclization | researchgate.net |
| Ruthenium (Ru) | Enaminones, Anthranils | Aza-Michael addition and intramolecular annulation | mdpi.com |
| Copper (Cu) | Ketone oxime acetates, o-Trifluoroacetyl anilines | Annulation to form 4-trifluoromethyl quinolines | mdpi.com |
| Palladium (Pd) | Aryl allyl alcohol, Aniline | Oxidative cyclization | mdpi.com |
A notable example is the ruthenium-catalyzed dehydrative C-H coupling of arylamines with 1,3-diols to produce quinoline derivatives. nih.gov This method benefits from readily available starting materials and avoids wasteful byproducts. nih.gov Similarly, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines provides a direct route to diverse substituted quinolines. mdpi.comresearchgate.net
Visible-light photocatalysis has been established as a mild and sustainable tool for organic synthesis, including the formation of quinolines. mdpi.comorganic-chemistry.org These methods often operate at room temperature and utilize light as a traceless reagent to drive oxidative cyclization reactions. organic-chemistry.org
One approach employs an organic dye, such as anthraquinone, as a photocatalyst for the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.orgorganic-chemistry.org Under visible light irradiation, the photocatalyst facilitates the oxidation of the secondary alcohol to a carbonyl compound, which then undergoes a condensation-cyclization sequence with the aminobenzyl alcohol to form the quinoline ring, using DMSO as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org In other systems, photoredox/cobalt dual catalysis has been used for the [4+2] cyclization of N-H imines and olefins. mdpi.com Metal-free protocols have also been developed; for example, visible light can mediate the radical azidation of cyclopropenes using a hypervalent iodine reagent, which rearranges to form multisubstituted quinolines. acs.org
| Catalyst/System | Reactants | Oxidant | Key Features |
| Anthraquinone | 2-Aminobenzyl alcohols, Secondary alcohols | DMSO | Metal-free, organic photocatalyst, room temperature. organic-chemistry.orgorganic-chemistry.org |
| Ru(bpy)₃²⁺ / Cobaloxime | Tertiary anilines, Maleimides | None (Redox-neutral) | Oxidant-free, in-situ hydrogen transfer. researchgate.net |
| Hypervalent Iodine Reagent | Cyclopropenes, Azidobenziodazolone (ABZ) | None (Radical process) | Metal-free, visible-light mediated, synthesis of 4-trifluoromethylquinolines. acs.org |
| Organic Dye | Glycine derivatives, 2,3-Dihydrofuran | Aerobic (O₂) | Metal-free, synergistic photoredox and acid catalysis. mdpi.com |
Microwave-Assisted Synthetic Procedures for Quinoline Derivatives
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and often improving yields. benthamdirect.comnih.gov The application of microwave irradiation to quinoline synthesis has proven effective for various classical and modern methodologies.
For instance, the Friedländer quinoline synthesis, when mediated by a solid acid catalyst like Nafion NR50, can be performed efficiently under microwave conditions. mdpi.com Microwave irradiation has also been successfully applied to the Pfitzinger reaction, where isatins react with ketones in a basic medium to rapidly and efficiently produce quinoline-4-carboxylic acids. tandfonline.com Three-component reactions, such as the coupling of an aromatic amine, an aromatic aldehyde, and phenylacetylene, can be significantly accelerated using microwaves in the presence of a recyclable catalyst, leading to excellent yields in short reaction times. rsc.org This technology provides a greener alternative to conventional heating by reducing energy consumption and reaction times. benthamdirect.comnih.gov
Introduction of the Carboxylic Acid Functionality at C-6
The synthesis of this compound requires quinoline-6-carboxylic acid as its immediate precursor. This intermediate can be prepared either by constructing the quinoline ring with the carboxyl group already in place or by introducing it onto a pre-formed quinoline scaffold.
Classical methods like the Skraup synthesis or the Friedländer synthesis can be adapted to yield quinoline-6-carboxylic acid. For example, the Gould-Jacobs reaction, involving the reaction of an appropriately substituted anthranilic acid with a β-ketoester, can directly yield the desired quinoline-6-carboxylic acid derivative.
Alternatively, direct functionalization of a quinoline ring can be achieved. Halogen-metal exchange starting from 6-bromoquinoline, followed by quenching with carbon dioxide (carbonation), is a common method to install the carboxylic acid at the C-6 position.
Once quinoline-6-carboxylic acid is obtained, it is converted to the more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The reaction is often performed under reflux conditions, sometimes in an inert solvent like dichloromethane (B109758) or toluene, to drive the reaction to completion and afford this compound, which is often isolated as a stable hydrochloride salt. researchgate.net
Regioselective Functionalization Approaches to Quinoline-6-carboxylic Acid
The synthesis of the quinoline ring system with a substituent at a specific position, known as regioselectivity, is a fundamental challenge in organic chemistry. For Quinoline-6-carboxylic acid, the carboxylic acid group must be precisely directed to the C-6 position of the quinoline nucleus. Several classical and modern synthetic strategies have been developed to achieve this.
Classical methods for constructing the quinoline core, such as the Skraup, Gould-Jacobs, and Friedländer syntheses, remain foundational. smolecule.com
Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). By using an aniline derivative with a para-substituent that can be later converted to a carboxylic acid, the 6-position can be functionalized.
Gould-Jacobs Reaction: This reaction proceeds by treating an aniline derivative, such as anthranilic acid, with a β-ketoester under acidic conditions to form the quinoline ring. smolecule.com The substitution pattern on the initial aniline dictates the final regiochemistry.
Friedländer Synthesis: This approach involves the condensation of a 2-aminobenzaldehyde or a related ketone with a compound containing an α-methylene group adjacent to a carbonyl. smolecule.com The choice of the substituted 2-aminoaryl aldehyde or ketone is crucial for directing the functionalization.
More recent methodologies often employ transition-metal catalysis to achieve high regioselectivity under milder conditions. For instance, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com This method utilizes formic acid as a C1 synthon and a copper(II) species as the terminal oxidant, with the rhodium catalyst facilitating the key C-H bond activation and cyclization steps. mdpi.com Another advanced approach involves the oxidative ring contraction of paullone (B27933) derivatives to generate indoloquinoline-6-carboxylic acids.
| Synthetic Method | Key Reactants | General Description |
|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | A cyclization reaction that forms the quinoline ring; the substituent on the starting aniline determines the final substitution pattern. |
| Gould-Jacobs Reaction | Anthranilic Acid, β-Ketoester | Condensation followed by cyclization under acidic conditions to form the quinoline ring system. smolecule.com |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Compound with α-methylene ketone | An acid-catalyzed condensation to form the quinoline scaffold. smolecule.com |
| Rhodium-Catalyzed Cyclization | Aniline derivative, Alkynyl ester | A modern, transition-metal-catalyzed approach for highly regioselective synthesis. mdpi.com |
Conversion of Quinoline-6-carboxylic Acid to this compound
The conversion of the stable carboxylic acid group to a more reactive acyl chloride is essential for using Quinoline-6-carboxylic acid as an intermediate in the synthesis of amides, esters, and other derivatives. This transformation is typically achieved using a variety of chlorinating agents.
The most common and widely used method for preparing this compound is the reaction of Quinoline-6-carboxylic acid with thionyl chloride (SOCl₂). acs.org This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.ukchemguide.co.uknumberanalytics.com
The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride, often in the presence of an inert, anhydrous solvent. nih.gov
| Reactant | Reagent & Conditions | Product | Reported Yield |
|---|---|---|---|
| Quinoline-6-carboxylic acid | SOCl₂, dry toluene, reflux at 100–110°C, 4–6 h | This compound | >90% nih.gov |
| Quinoline-6-carboxylic acid (1 equiv) | SOCl₂ (3 equiv), DCM, reflux at 50°C, 8 h | This compound | Good to excellent researchgate.net |
To ensure high yields and purity of this compound, several reaction parameters must be carefully controlled.
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will rapidly hydrolyze the acyl chloride product back to the carboxylic acid. acs.org Therefore, the use of anhydrous (dry) solvents and reagents is critical.
Temperature Control: While the reaction is often performed under reflux, careful temperature control can be crucial to suppress the formation of byproducts. For some sensitive substrates, conducting the chlorination at lower temperatures (e.g., 0–5°C) may be necessary before a heating step.
Catalysis: The reaction rate can be significantly increased by adding a catalytic amount of N,N-dimethylformamide (DMF). fiveable.mesciencemadness.org The DMF acts as a catalyst to form a Vilsmeier reagent intermediate, which is a more potent acylating agent.
Reagent Purity and Removal: Using freshly distilled thionyl chloride can improve results. After the reaction is complete, excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude acyl chloride which can be used directly or purified further.
While thionyl chloride is most common, other chlorinating agents can also be used to convert carboxylic acids to acyl chlorides. pressbooks.pub The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity, as the byproducts differ significantly.
Oxalyl Chloride ((COCl)₂): This reagent is often considered a milder and more selective alternative to thionyl chloride. wikipedia.orgchemicalbook.com The reaction is typically run at room temperature in a solvent like dichloromethane (DCM) with a catalytic amount of DMF. commonorganicchemistry.com Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all volatile gases, which simplifies workup. youtube.com This method is particularly useful when sensitive functional groups are present that might not be compatible with the harsher conditions of thionyl chloride. numberanalytics.com
Phosgene (B1210022) (COCl₂): Phosgene is a highly efficient but also highly toxic gas. It is generally used in industrial, large-scale production due to its low cost and high reactivity. youtube.comwikipedia.org The reaction converts carboxylic acids to acyl chlorides with the formation of gaseous HCl and CO₂ byproducts. wikipedia.org Due to its extreme toxicity, safer phosgene equivalents like diphosgene (a liquid) or triphosgene (B27547) (a solid) are often used in laboratory settings. youtube.comjcsp.org.pk
Phosphorus Halides (PCl₃ and PCl₅): Phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅) are also effective chlorinating agents. chemguide.co.uklibretexts.org
Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to form the acyl chloride, along with the non-gaseous byproduct phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uklibretexts.org
Phosphorus(III) chloride (PCl₃) requires a 3:1 molar ratio of carboxylic acid to reagent and produces the acyl chloride and phosphorous acid (H₃PO₃) as a non-volatile byproduct. chemguide.co.ukchemguide.co.uk The need to separate the product from these liquid or solid byproducts via fractional distillation can make purification more complex compared to methods that produce only gaseous byproducts. libretexts.orggoogle.com
| Chlorinating Agent | Formula | Byproducts | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Most common lab reagent; volatile byproducts simplify purification. chemguide.co.uknumberanalytics.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Milder, more selective conditions; useful for sensitive substrates. wikipedia.orgchemicalbook.com |
| Phosgene | COCl₂ | CO₂, HCl (gases) | Highly efficient and inexpensive; used for industrial scale but extremely toxic. youtube.comwikipedia.org |
| Phosphorus(V) Chloride | PCl₅ | POCl₃ (liquid), HCl (gas) | Effective reagent; non-volatile liquid byproduct requires separation. chemguide.co.uklibretexts.org |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ (solid) | Requires 3:1 acid-to-reagent stoichiometry; solid byproduct requires separation. chemguide.co.ukchemguide.co.uk |
Chemical Reactivity and Derivatization of Quinoline 6 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary mode of reaction for quinoline-6-carbonyl chloride is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and yielding the substituted product. This pathway allows for the efficient conversion of the acyl chloride into various other functional groups.
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted quinoline-6-carboxamides. These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct.
The scope of this reaction is broad, encompassing a diverse range of amines. While direct reactions with this compound are standard, extensive research on the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) provides a strong indication of the variety of amines that can be successfully coupled to the quinoline-6-carbonyl moiety. This analogous reaction demonstrates the compatibility of numerous amine structures in forming the amide bond.
Examples of Amine Substrates for Quinoline-6-carboxamide (B1312354) Formation:
| Amine Type | Specific Examples |
| Primary Aliphatic Amines | tert-butylamine, propylamine, benzylamine |
| Secondary Aliphatic Amines | Diethylamine, pyrrolidine, piperidine |
| Primary Aromatic Amines | Aniline (B41778), p-toluidine, 4-fluoroaniline |
| Secondary Aromatic Amines | N-methylaniline |
| Functionalized Amines | Amino acid esters (e.g., L-alanine methyl ester), morpholine (B109124), N-(2-hydroxyethyl)piperazine |
The data in this table is derived from analogous aminocarbonylation reactions of 6-iodoquinoline, which are expected to have a similar substrate scope to the reaction of this compound with amines.
Furthermore, this compound can react with hydrazine (B178648) and its derivatives. The reaction with hydrazine hydrate, for instance, yields quinoline-6-carbohydrazide, a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles.
The synthesis of quinoline-6-carboxylate esters is readily achieved through the reaction of this compound with alcohols. This alcoholysis reaction, often referred to as esterification, typically proceeds under mild conditions. Similar to the formation of amides, a base is often added to scavenge the HCl produced.
A common laboratory method for producing these esters involves the in-situ generation of the acyl chloride from quinoline-6-carboxylic acid using thionyl chloride, followed by the addition of the desired alcohol without isolation of the intermediate. For example, the preparation of methyl quinoline-6-carboxylate is efficiently carried out by treating quinoline-6-carboxylic acid with thionyl chloride in methanol (B129727). masterorganicchemistry.com The thionyl chloride first converts the carboxylic acid to this compound, which is then immediately attacked by the methanol solvent to produce the methyl ester in high yield.
Typical Reaction for Ester Formation:
Reactants: this compound, Alcohol (e.g., methanol, ethanol)
Solvent: Aprotic solvent (e.g., dichloromethane (B109758), THF)
Conditions: Often at room temperature or slightly elevated temperatures
Additive: A tertiary amine base (e.g., triethylamine)
As with most acyl chlorides, this compound is susceptible to hydrolysis. In the presence of water, it readily converts back to the parent quinoline-6-carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction proceeds rapidly, often just on exposure to atmospheric moisture, which necessitates that the compound be handled under anhydrous conditions to prevent degradation. This reactivity underscores its role as an "activated" form of the carboxylic acid, primed for reaction with a wide range of nucleophiles.
Reduction Reactions to Quinoline-6-methanol
This compound can be reduced to the corresponding primary alcohol, quinolin-6-ylmethanol. This transformation requires a strong reducing agent capable of reducing an acyl chloride. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. adichemistry.com
The reduction mechanism involves the delivery of two hydride ions. The first hydride attacks the carbonyl carbon, displacing the chloride ion to form an intermediate aldehyde (quinoline-6-carbaldehyde). This aldehyde is more reactive towards reduction than the initial acyl chloride and is immediately attacked by a second hydride ion. A final aqueous or acidic workup protonates the resulting alkoxide to yield quinolin-6-ylmethanol.
Typical Reducing Agents and Conditions:
| Reducing Agent | Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Quinolin-6-ylmethanol | A powerful, non-selective reducing agent. The reaction must be carried out in an anhydrous aprotic solvent like THF or diethyl ether. adichemistry.com |
| Sodium borohydride (B1222165) (NaBH₄) | Quinolin-6-ylmethanol | Generally considered milder than LiAlH₄, but it is also capable of reducing acyl chlorides to primary alcohols. |
It is important to note that due to the high reactivity of the intermediate aldehyde, isolating it is generally not feasible with these strong reducing agents. The reduction of the corresponding ester, such as methyl quinoline-6-carboxylate, with LiAlH₄ also serves as a reliable method to synthesize quinolin-6-ylmethanol. quora.com
Substrate Scope and Functional Group Compatibility in Derivatization
The derivatization of this compound exhibits a broad substrate scope, particularly in reactions with nucleophiles like amines and alcohols. The high reactivity of the acyl chloride function ensures that these reactions are generally efficient.
Functional Group Tolerance on the Nucleophile: The reaction tolerates a wide variety of functional groups on the reacting amine or alcohol, provided they are not more nucleophilic than the primary reactant or are protected. For example, hydroxyl or additional amino groups on the nucleophile may react unless protected. However, groups like ethers, halides, nitro groups, and esters are generally compatible.
Functional Group Tolerance on the Quinoline (B57606) Ring: The quinoline ring system itself is relatively stable under the conditions used for nucleophilic acyl substitution. Many synthetic routes to quinolines allow for the incorporation of a wide range of substituents on the benzene (B151609) portion of the ring system. organic-chemistry.org Therefore, this compound derivatives bearing other functional groups such as alkyl, alkoxy, nitro, or halo groups are viable substrates. However, care must be taken with substituents that are sensitive to the reaction conditions or the HCl byproduct, such as unprotected amino or hydroxyl groups. The use of a non-nucleophilic base is crucial in these cases.
Kinetic and Mechanistic Studies of Reactivity
Specific kinetic studies on the reactivity of this compound are not extensively reported in the literature. However, its reaction mechanism and relative reactivity can be understood from the well-established principles of nucleophilic acyl substitution and by analogy to similar aromatic acyl chlorides, such as naphthalene (B1677914) carbonyl chloride.
The reaction proceeds via a tetrahedral intermediate. The rate of the reaction is influenced by several factors:
Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in this compound is highly electrophilic due to the inductive electron-withdrawing effect of the chlorine atom and the resonance and inductive effects of the quinoline ring. This high electrophilicity leads to a fast rate of attack by nucleophiles.
Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will react more rapidly. For instance, primary amines generally react faster than secondary amines due to less steric hindrance.
Compared to a simple benzoyl chloride, the quinoline ring system is expected to influence the reactivity. The nitrogen atom in the quinoline ring is electron-withdrawing, which should further increase the electrophilicity of the carbonyl carbon and potentially increase the reaction rate compared to benzoyl chloride or naphthalene carbonyl chloride. However, the nitrogen can also be protonated under acidic conditions, which would dramatically increase its electron-withdrawing effect.
Monitoring Reaction Progress (e.g., TLC, in situ FTIR)
Effective monitoring is crucial for optimizing reaction outcomes, ensuring complete conversion, and minimizing impurity formation. For reactions involving this compound, both its formation and its subsequent derivatization can be tracked using standard and advanced analytical techniques.
Thin-Layer Chromatography (TLC): TLC is a widely used, practical method for monitoring the progress of these reactions. During the synthesis of this compound from quinoline-6-carboxylic acid, TLC can confirm the consumption of the starting acid. Likewise, in subsequent derivatization steps, such as amidation, TLC is used to follow the conversion of the acid chloride into its corresponding amide product. By comparing the retention factor (Rf) of spots on the TLC plate corresponding to the starting material, the intermediate, and the product, chemists can determine the appropriate time to quench the reaction or proceed to the next step.
in situ Fourier-Transform Infrared Spectroscopy (FTIR): For more detailed, real-time analysis, in situ FTIR spectroscopy serves as a powerful Process Analytical Technology (PAT). This technique allows for the continuous monitoring of the reaction mixture without the need for sampling. Key vibrational stretches can be tracked to follow the reaction's progress. For instance, during the formation of the acyl chloride, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acyl chloride at a higher frequency would be observed. This provides immediate insight into reaction kinetics and endpoint determination.
Interactive Data Table: Reaction Monitoring Techniques
| Technique | Analyte Monitored | Key Indicator of Progress | Application Stage |
| TLC | Quinoline-6-carboxylic acid | Disappearance of the starting material spot | Formation of Acyl Chloride |
| TLC | This compound | Disappearance of the acyl chloride spot and appearance of the product spot | Derivatization Reactions |
| in situ FTIR | Carboxylic Acid (O-H stretch) | Disappearance of the broad O-H band (~3000 cm⁻¹) | Formation of Acyl Chloride |
| in situ FTIR | Acyl Chloride (C=O stretch) | Appearance of the sharp C=O band (~1785 cm⁻¹) | Formation of Acyl Chloride |
| in situ FTIR | Product (e.g., Amide C=O) | Appearance of the product's characteristic carbonyl band (~1650 cm⁻¹) | Derivatization Reactions |
Byproduct Analysis and Suppression Strategies
The high reactivity of this compound necessitates careful control of reaction conditions to minimize the formation of unwanted byproducts. Byproducts can arise from both the synthesis of the acyl chloride and its subsequent reactions with nucleophiles.
Synthesis Byproducts: The common method for preparing this compound involves reacting quinoline-6-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net This process generates inorganic byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be managed through proper ventilation and scrubbing. youtube.com A critical organic impurity is unreacted quinoline-6-carboxylic acid. Residual acid can interfere with downstream reactions, making it crucial to ensure the initial chlorination reaction proceeds to completion.
Derivatization Byproducts: During derivatization, several side reactions can occur:
Hydrolysis: Acyl chlorides react vigorously with water. chemistrystudent.com Any moisture present in the reaction setup can lead to the hydrolysis of this compound back to the parent carboxylic acid, reducing the yield of the desired product. This is suppressed by using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Di-acylation: When reacting with nucleophiles containing more than one reactive site (e.g., diamines, diols), there is a risk of forming di-acylated products. Suppressing this side reaction often involves controlling the stoichiometry (e.g., using an excess of the nucleophile), adjusting the rate of addition of the acyl chloride, or modifying reaction temperatures.
Side reactions with solvents/bases: Certain nucleophilic solvents or bases (like pyridine (B92270), if used in excess) can potentially react with the acyl chloride. Careful selection of a non-reactive solvent and a sterically hindered, non-nucleophilic base can mitigate these issues.
Interactive Data Table: Byproduct Control
| Byproduct | Origin | Suppression Strategy |
| Hydrogen Chloride (HCl) | Synthesis with SOCl₂; Derivatization reactions | Use of a base/scavenger (e.g., pyridine, triethylamine); Proper workup |
| Sulfur Dioxide (SO₂) | Synthesis with SOCl₂ | Use of a fume hood and appropriate scrubbing |
| Unreacted Carboxylic Acid | Incomplete synthesis reaction | Use of slight excess of chlorinating agent; Sufficient reaction time/temperature |
| Hydrolysis Product | Reaction with trace water | Use of anhydrous solvents and inert atmosphere |
| Di-acylated Products | Reaction with poly-functional nucleophiles | Control of stoichiometry; Slow addition of acyl chloride |
Investigation of Electron-Withdrawing and Electron-Donating Substituent Effects
The reactivity of the carbonyl group in this compound is modulated by electronic effects from both the quinoline ring and any additional substituents. The quinoline moiety itself is generally considered an electron-withdrawing system due to the electronegative nitrogen atom. nih.gov This inherent property contributes to the electrophilicity of the C-6 carbonyl carbon.
The introduction of further substituents onto the quinoline ring can either enhance or diminish this reactivity:
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., a methoxy (B1213986) group, -OCH₃) would donate electron density into the quinoline ring system. ucalgary.ca This would slightly reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus decreasing its reactivity toward nucleophiles.
Interestingly, some studies on other carbonyl systems suggest a more complex relationship, proposing that strong EWGs increase reactivity not by increasing the electrophilicity of the carbonyl carbon itself, but by significantly destabilizing the ground state of the acyl compound, which lowers the activation energy for the reaction. nih.govresearchgate.net
Interactive Data Table: Expected Substituent Effects on Reactivity
| Substituent Type | Example Group | Position on Ring | Expected Effect on Carbonyl Carbon | Predicted Overall Reactivity |
| Electron-Withdrawing | -NO₂ | C5 or C8 | Increased Electrophilicity | Increased |
| Electron-Withdrawing | -CN | C5 or C8 | Increased Electrophilicity | Increased |
| Electron-Donating | -OCH₃ | C5 or C8 | Decreased Electrophilicity | Decreased |
| Electron-Donating | -CH₃ | C5 or C8 | Decreased Electrophilicity | Decreased |
| Halogen (Inductive) | -Cl | C5 or C8 | Increased Electrophilicity | Increased |
Reaction Mechanism Proposals for Acyl Chloride Reactions
The characteristic reaction of this compound is the nucleophilic acyl substitution . This is a two-step mechanism involving addition followed by elimination. chemistrystudent.comyoutube.com
Mechanism of Nucleophilic Acyl Substitution:
Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol, amine, or water, uses its lone pair of electrons to attack the highly electrophilic carbonyl carbon of the this compound. masterorganicchemistry.com This breaks the pi (π) bond of the carbonyl group, and the electrons move onto the oxygen atom, forming a negatively charged tetrahedral intermediate. bartleby.comyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled. Chloride is an excellent leaving group, which drives this step of the reaction forward.
Deprotonation: If the nucleophile was neutral (e.g., H₂O, R-OH, R-NH₂), the resulting product will be positively charged. A weak base, such as another molecule of the nucleophile or an added scavenger like pyridine, removes a proton from the nucleophilic atom to yield the final, neutral substitution product and a byproduct like HCl. youtube.com
This mechanism is fundamental to the synthesis of a wide range of derivatives from this compound, including esters, amides, and other related compounds.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy, including data tables based on established research findings. Information was found for related compounds such as the hydrochloride salt of this compound, its isomer quinoline-3-carbonyl chloride, and derivatives like quinoline-6-carboxylic acid esters. However, this information is not directly applicable to the specific compound requested in the prompt.
To fulfill the user's request, access to proprietary databases or the original synthesis and characterization of this specific compound would be necessary. Without such data, any attempt to create the article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) Techniques for Molecular Ion Verification and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For Quinoline-6-carbonyl chloride, GC-MS serves as a critical tool for assessing sample purity and identifying potential byproducts from its synthesis, such as the corresponding carboxylic acid (from hydrolysis) or unreacted starting materials. mdpi.comresearchgate.net
In a typical GC-MS analysis, the compound would be separated on a capillary column, with its retention time being dependent on its volatility and interaction with the stationary phase. mdpi.com Upon elution, the molecules are ionized, commonly by electron impact (EI), which causes fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.
The expected fragmentation of this compound would likely proceed through several key pathways:
Loss of Chlorine: Initial loss of a chlorine radical (Cl•) from the molecular ion.
Loss of Carbonyl Group: Subsequent or alternative loss of a carbonyl group (CO).
Formation of the Quinoline (B57606) Cation: The quinoline ring itself is relatively stable, and its cation is a prominent expected fragment.
These fragmentation patterns allow for the unambiguous identification of the target compound and the differentiation from structurally similar impurities.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Description |
|---|---|---|
| 191/193 | [C₁₀H₆ClNO]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |
| 156 | [C₁₀H₆NO]⁺ | Loss of Cl radical |
| 128 | [C₉H₆N]⁺ | Loss of CO from the [M-Cl]⁺ fragment |
| 102 | [C₈H₆]⁺ | Fragmentation of the quinoline ring |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.
Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is an indispensable tool for identifying the key functional groups in this compound. mdpi.com The carbonyl (C=O) and carbon-chlorine (C-Cl) bonds have characteristic absorption frequencies.
C=O Stretching: The carbonyl group of an aromatic acyl chloride typically exhibits a strong, sharp absorption band at a relatively high wavenumber, generally in the range of 1770-1815 cm⁻¹. libretexts.orguobabylon.edu.iq Conjugation with the quinoline ring may slightly lower this frequency. An overtone interaction can sometimes result in a weaker shoulder or peak near 1740 cm⁻¹. msu.edu
C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.org
Quinoline Ring Vibrations: The spectrum will also feature characteristic absorptions for the aromatic quinoline system, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aromatic Acyl Chloride | 1770 - 1815 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | Acyl Chloride | 850 - 550 | Strong |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
FT-Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring's C=C stretching and ring breathing modes, which are highly polarizable. scialert.net The carbonyl (C=O) stretch, while visible, is typically weaker in Raman spectra compared to its IR absorption. scielo.org.mx This technique is valuable for confirming the integrity of the quinoline scaffold. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. mdpi.comresearchgate.net While specific SERS studies on this compound are not widely reported, the technique could be applied to detect trace amounts of the compound. The molecule would likely adsorb onto the metal surface via the lone pair of electrons on the quinoline's nitrogen atom or through the π-system of the aromatic rings. acs.org This interaction would lead to a significant enhancement of the vibrational modes of the quinoline ring, providing a highly specific fingerprint for detection. researchgate.netnih.gov
Electronic Absorption Spectroscopy (e.g., UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the quinoline ring system. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. researchgate.netnih.gov The presence of the carbonyl chloride group, acting as a substituent, may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λ_max) and a change in their molar absorptivity compared to unsubstituted quinoline. The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the more intense π → π* transitions of the aromatic system.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Quinoline Ring | ~270 - 290 |
| π → π* | Quinoline Ring | ~300 - 320 |
| n → π* | Carbonyl Group | > 320 (Weak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemmethod.com Although a specific crystal structure for this compound is not publicly available, this technique would provide invaluable information if suitable single crystals could be grown.
A crystallographic analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the quinoline ring and the carbonyl chloride moiety.
Molecular Conformation: Determining the planarity of the quinoline ring and the orientation of the carbonyl chloride group relative to the ring.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, which could involve π-π stacking interactions between the quinoline rings of adjacent molecules. researchgate.net
For related quinoline derivatives, crystal structures are often determined in monoclinic or triclinic space groups. chemmethod.comamanote.com This technique remains the gold standard for unambiguous structural elucidation in the solid state. google.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline-6-carbonyl chloride, DFT calculations can predict a wide range of properties, from its geometry to its reactivity patterns.
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can be employed to optimize the molecular geometry of this compound. ijpras.comrsc.org These calculations would reveal key structural parameters. The quinoline (B57606) ring is expected to be largely planar, with the carbonyl chloride group also lying in or close to the plane of the ring to maximize conjugation.
The electronic properties, such as the dipole moment and the distribution of electron density, can also be determined. The presence of the electronegative chlorine and oxygen atoms in the carbonyl chloride group is expected to create a significant dipole moment. The molecular electrostatic potential (MESP) map would likely show negative potential around the oxygen and chlorine atoms and positive potential around the carbonyl carbon and the hydrogen atoms of the quinoline ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. proquest.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are hypothetical values based on studies of similar molecules and are for illustrative purposes.)
| Parameter | Predicted Value |
| C-Cl Bond Length | 1.80 Å |
| C=O Bond Length | 1.20 Å |
| C-C (carbonyl-ring) Bond Length | 1.50 Å |
| O=C-Cl Bond Angle | 120.5° |
| C-C-Cl Bond Angle | 118.0° |
| Dihedral Angle (Ring-Carbonyl) | ~0° |
The stability of this compound can be assessed by calculating its bond dissociation energies (BDEs). The C-Cl bond in the acyl chloride group is of particular interest as its cleavage is often the initial step in many reactions. DFT calculations can provide a reliable estimate of this BDE. researchgate.net For comparison, the C-Cl bond dissociation energy in benzoyl chloride, a similar acyl chloride, can be considered. nih.gov The calculated BDE for the C-Cl bond in this compound would likely be in a similar range, influenced by the electron-withdrawing nature of the quinoline ring. A lower BDE would suggest higher reactivity towards nucleophilic acyl substitution. stackexchange.com
Table 2: Predicted Bond Dissociation Energies (BDE) for this compound (Note: These are hypothetical values based on general chemical principles and data for analogous compounds.)
| Bond | Predicted BDE (kcal/mol) |
| C-Cl | 80 - 85 |
| C-C (carbonyl-ring) | 95 - 100 |
The hydrolysis of this compound is a fundamental reaction. DFT calculations can be used to model the reaction pathway, identifying the transition states and intermediates. nih.gov By employing explicit solvent models, where individual water molecules are included in the calculation, a more accurate representation of the reaction in an aqueous environment can be achieved. acs.org The simulation would likely show a two-step mechanism: the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride ion. The calculated energy barriers for these steps would provide the theoretical reaction rate. rsc.org
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. researchgate.netajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline ring, while the LUMO would be centered on the carbonyl chloride group, particularly on the antibonding π* orbital of the C=O bond and the σ* orbital of the C-Cl bond. rsc.orgresearchgate.net
The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netelifesciences.org The distribution of these orbitals indicates that the quinoline ring is the likely site for electrophilic attack, while the carbonyl carbon is the primary site for nucleophilic attack. rsc.org
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on DFT studies of quinoline derivatives.)
| Orbital | Predicted Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of adjacent bonds. A significant interaction would be the donation of electron density from the oxygen lone pair to the antibonding σ* orbital of the C-Cl bond, which would weaken the C-Cl bond and increase the molecule's reactivity towards nucleophiles. tandfonline.com This analysis can also reveal hyperconjugative interactions between the quinoline ring and the carbonyl chloride substituent.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Investigation of Compound Stability in Diverse Solvent Environments (e.g., water)
The stability of this compound is significantly influenced by its environment, particularly the solvent. Acyl chlorides, as a class of compounds, are well-known for their high reactivity towards nucleophiles, especially water. Computational studies can quantify this reactivity and predict the compound's stability in various media.
One common approach is to use Density Functional Theory (DFT) to calculate the energy of the molecule in the gas phase and in the presence of a solvent, often modeled using a polarizable continuum model (PCM). The stability of a molecule in a given solvent can be correlated with its HOMO-LUMO energy gap; a larger gap generally suggests higher stability researchgate.net.
In an aqueous environment, this compound is expected to be highly unstable due to the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to rapid hydrolysis to form quinoline-6-carboxylic acid and hydrochloric acid. Computational models can simulate this hydrolysis reaction, determining the activation energy barrier and reaction kinetics. A low activation barrier would confirm the compound's instability in water.
In contrast, in aprotic, non-polar solvents such as benzene (B151609) or toluene, the compound would exhibit significantly greater stability due to the absence of nucleophilic species. The stability in different solvents can be computationally estimated and ranked, which is crucial for selecting appropriate conditions for its synthesis, storage, and subsequent reactions.
Table 1: Predicted Relative Stability of this compound in Various Solvents based on Computational Parameters
| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) | Predicted Relative Stability | Primary Degradation Pathway |
| Water | 78.4 | Low | Very Low | Hydrolysis |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate | Moderate | Solvolysis |
| Acetonitrile | 37.5 | Moderate-High | Moderate-High | Solvolysis (slow) |
| Dichloromethane (B109758) | 8.9 | High | High | Stable |
| Benzene | 2.3 | High | Very High | Stable |
| Gas Phase | 1.0 | Low researchgate.net | (Reference) | N/A |
Note: The HOMO-LUMO gap values are illustrative predictions based on general chemical principles and computational trends observed for similar molecules.
Assessment of Autoxidation Mechanisms
Autoxidation is a process of oxidation that occurs in the presence of air (specifically oxygen). It proceeds via a free-radical chain mechanism. For organic molecules, this process is typically initiated by the abstraction of a hydrogen atom to form a carbon-centered radical. This radical then reacts with molecular oxygen (a diradical) to form a peroxy radical, which can propagate the chain reaction.
For this compound, computational studies can assess its susceptibility to autoxidation by calculating the bond dissociation energies (BDEs) for its various C-H bonds. The hydrogen atoms on the aromatic quinoline ring are the most likely sites for abstraction. A lower BDE indicates a weaker bond and a higher susceptibility to radical initiation. DFT calculations are a standard method for accurately predicting BDEs.
Once a radical is formed, the subsequent steps of the autoxidation mechanism can be modeled:
Initiation: Abstraction of a hydrogen atom from the quinoline ring.
Propagation:
Reaction of the this compound radical with O₂ to form a peroxy radical.
The peroxy radical abstracts a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new radical.
Termination: Combination of two radicals to form a non-radical species.
Prediction of Reactive Sites using Average Local Ionization Energies (ALIE) and Fukui Functions
To understand the chemical reactivity of this compound, it is essential to identify which parts of the molecule are most susceptible to attack by other reagents. Computational methods like Average Local Ionization Energy (ALIE) and Fukui functions are powerful tools for this purpose scilit.com.
Fukui Functions: The Fukui function, derived from conceptual DFT, predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks scm.comfaccts.de. It measures the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r): Predicts sites for nucleophilic attack (where an electron is added). The regions with the highest f+(r) values are the most electrophilic.
f-(r): Predicts sites for electrophilic attack (where an electron is removed). The regions with the highest f-(r) values are the most nucleophilic.
f0(r): Predicts sites for radical attack.
For this compound, the carbonyl carbon of the acyl chloride group is expected to have a very high f+(r) value, confirming it as the primary site for nucleophilic attack faccts.de. This is consistent with the known reactivity of acyl chlorides. For electrophilic attack, the electron-rich benzene ring of the quinoline system, particularly positions 5 and 8, would likely show the highest f-(r) values, though this is modulated by the deactivating effect of the carbonyl group nih.gov.
Average Local Ionization Energy (ALIE): ALIE is another descriptor used to predict electrophilic reactivity. It represents the average energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values are electron-rich and thus susceptible to attack by electrophiles scilit.com. For this compound, the ALIE surface would likely show the lowest values over the π-system of the benzene portion of the quinoline ring.
Table 2: Predicted Reactive Sites in this compound using Fukui Functions
| Atom/Position | Predicted f+(r) (Nucleophilic Attack) | Predicted f-(r) (Electrophilic Attack) | Predicted Reactivity |
| Carbonyl Carbon | Very High | Very Low | Highly electrophilic; primary site for nucleophiles |
| Quinoline N1 | Low | Moderate | Moderately nucleophilic (lone pair) |
| Quinoline C5 | Low | High | Susceptible to electrophilic attack |
| Quinoline C8 | Low | High | Susceptible to electrophilic attack |
| Quinoline C7 | Low | Moderate | Less susceptible to electrophilic attack |
Note: The values are qualitative predictions based on the established principles of Fukui function analysis and the known chemistry of the functional groups.
Computational Modeling for Synthetic Pathway Optimization
Computational modeling is an indispensable tool for modern synthetic chemistry, enabling the optimization of reaction pathways, prediction of outcomes, and reduction of experimental costs.
Prediction of Reactivity and Regioselectivity in Quinoline Synthesis
The synthesis of quinoline derivatives often involves cyclization reactions where regioselectivity—the specific position at which a reaction occurs—is a key challenge. Computational chemistry can predict the most likely outcome of such reactions. For instance, in electrophilic substitution reactions on the quinoline ring, computational models can calculate the relative stability of the Wheland intermediates (the carbocation intermediates) formed upon attack at different positions. The pathway proceeding through the most stable intermediate is generally favored.
For reactions involving this compound as a reactant, such as Friedel-Crafts acylation, computational models can predict the regioselectivity of the acylation on another aromatic substrate. Similarly, for modifications to the quinoline ring itself, these models can predict whether an electrophile will add to the 5, 7, or 8 position, based on the calculated activation energies for each pathway.
Optimization of Reaction Parameters and Conditions using Computational Approaches
Beyond predicting outcomes, computational modeling can help optimize reaction conditions. By simulating a reaction under different virtual conditions, chemists can identify the most promising parameters before entering the lab.
Solvent Effects: As discussed in section 5.2.1, the choice of solvent is critical. Computational models can screen a variety of solvents to find one that not only stabilizes the desired transition state but also minimizes side reactions like solvolysis.
Catalyst Selection: DFT calculations can model the interaction of reactants with different catalysts. This allows for the rational design or selection of a catalyst that lowers the activation energy of the desired reaction pathway more effectively than competing pathways.
Temperature and Pressure: Transition state theory, combined with calculated vibrational frequencies, can be used to predict how reaction rates will change with temperature. This can help in determining the optimal temperature range to maximize the yield of the desired product while minimizing decomposition or side-product formation nih.gov. For instance, modeling the Friedländer synthesis of a quinoline derivative can show that microwave heating provides a significant rate enhancement compared to conventional heating, guiding the experimental setup nih.gov.
Integration with Machine Learning Algorithms for Accelerated Discovery
The integration of computational chemistry with machine learning (ML) is revolutionizing chemical synthesis and discovery mdpi.com. ML models can be trained on large datasets of known reactions to predict the outcomes of new, untested reactions with remarkable speed and accuracy.
For the synthesis and modification of this compound, ML can be applied in several ways:
Reaction Prediction: An ML model can predict the products of a reaction involving this compound and a novel reagent, bypassing the need for time-consuming quantum mechanical calculations for every possibility researchgate.net.
Yield Optimization: By analyzing data from previous experiments (both successful and unsuccessful), ML algorithms can build models that predict the reaction yield based on parameters like temperature, solvent, catalyst, and reactant concentrations. These models can then suggest the optimal conditions to maximize the yield.
De Novo Design: Generative ML models can design entirely new quinoline derivatives with desired properties. By combining these models with computational screening for synthetic accessibility, researchers can prioritize molecules that are not only promising for a specific application but are also synthetically feasible, potentially starting from a precursor like this compound researchgate.net.
This synergy between first-principles computational modeling and data-driven machine learning accelerates the entire discovery pipeline, from predicting fundamental reactivity to optimizing large-scale synthetic routes.
Applications of Quinoline 6 Carbonyl Chloride Derivatives in Research
Medicinal Chemistry and Drug Discovery
The inherent reactivity of the acyl chloride group in quinoline-6-carbonyl chloride makes it an invaluable tool for medicinal chemists. It readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This straightforward derivatization allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.
Synthesis of Novel Biologically Active Quinoline (B57606) Derivatives
The primary application of this compound in medicinal chemistry is in the synthesis of novel quinoline-6-carboxamides. This is typically achieved through the reaction of this compound with a diverse selection of primary and secondary amines. This reaction is a fundamental transformation that allows for the introduction of a vast array of substituents at the 6-position of the quinoline core, profoundly influencing the biological activity of the resulting molecules.
One notable example involves the synthesis of a series of quinoline-6-carboxamide (B1312354) benzenesulfonates. In this synthesis, quinoline-6-carboxylic acid is first converted to this compound by refluxing with thionyl chloride. The resulting acyl chloride is then reacted with various 2-aminophenol (B121084) derivatives to furnish the corresponding carboxamides. nih.gov This synthetic strategy highlights the utility of this compound as a key intermediate for accessing novel chemical entities with potential therapeutic applications.
Development of Pharmaceutical Intermediates for Specific Therapeutic Areas
The derivatives of this compound are actively being investigated as intermediates in the development of drugs for a range of diseases.
Neurological Diseases:
The quinoline scaffold is a recognized privileged structure in the development of agents targeting the central nervous system. Quinoline derivatives have been explored for their potential in treating neurodegenerative conditions such as Alzheimer's disease. nih.gov Specifically, quinoline-sulfonamide derivatives have been designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in the pathology of Alzheimer's disease. nih.gov While these studies may not directly utilize this compound, the resulting carboxamide and sulfonamide derivatives highlight the therapeutic potential of functionalized quinolines in neurology.
Cardiovascular Diseases:
Research into the application of this compound derivatives in cardiovascular diseases is an emerging field. While direct evidence is limited, the broader class of quinoline derivatives has shown promise. For instance, certain quinoline derivatives have been investigated for their cardioprotective effects.
Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline Derivatives
The ease of derivatization of this compound facilitates comprehensive structure-activity relationship (SAR) studies. By systematically modifying the substituent introduced via the amide linkage, researchers can probe the molecular interactions between the compound and its biological target, leading to the rational design of more potent and selective molecules.
In a study of quinoline-6-carboxamide benzenesulfonates as P2X7R antagonists, a clear SAR was established. nih.gov The potency of the compounds was found to be influenced by the nature and position of substituents on the benzenesulfonate (B1194179) ring. For instance, the introduction of highly electronegative groups like fluoro, chloro, and iodo at the 4-position of the phenyl ring enhanced the inhibitory activity. nih.gov The 4-iodo substituted derivative emerged as the most potent compound in this series. nih.gov This systematic variation of substituents, made possible by the reactive nature of the precursor, is crucial for optimizing the pharmacological profile of lead compounds.
| Compound ID | R Group (Substitution on Phenyl Ring) | Potency (IC50 in µM) |
| 2e | 4-fluoro | 0.624 |
| 2f | 4-iodo | 0.566 |
| 2g | 4-chloro | 0.813 |
Data sourced from a study on quinoline-6-carboxamide benzenesulfonates as P2X7R antagonists. nih.gov
Research into Specific Biological Activities Exhibited by Derivatives
Derivatives of this compound have been investigated for a range of specific biological activities, with a significant focus on anticancer and antibacterial applications.
The IL-6/JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the pathogenesis of numerous cancers. researchgate.net Consequently, targeting components of this pathway is a promising strategy for cancer therapy. While direct studies on this compound derivatives inhibiting this specific pathway are not extensively documented, related quinoline and quinazoline (B50416) scaffolds have shown significant activity.
For example, certain quinazoline derivatives have been identified as potent JAK2 inhibitors, leading to the suppression of STAT3 phosphorylation and the induction of apoptosis in cancer cells. nih.gov This suggests that the quinoline core, which is structurally similar to quinazoline, is a viable scaffold for the development of JAK/STAT pathway inhibitors. A study on quinoline-based compounds as P2X7R antagonists, synthesized from a quinoline-6-carboxylic acid precursor, demonstrated anti-proliferative effects and induction of apoptosis in breast cancer cells, indicating the potential of this class of compounds in oncology. nih.gov
The quinoline scaffold is a well-known component of many antibacterial agents. Research has demonstrated that derivatives of quinoline, including carboxamides, exhibit potent activity against a range of bacteria, particularly Gram-positive strains.
Studies on various quinoline derivatives have reported significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov In one study, a series of quinoline-2-one derivatives showed significant antibacterial action against MRSA and VRE. nih.gov Another study on quinoline carboxamide analogues revealed promising activity against Enterococcus species. nih.govmdpi.com Specifically, compounds with certain substitutions on the aniline (B41778) ring of the carboxamide demonstrated notable zones of inhibition against Enterococcus. nih.gov
The antibacterial efficacy of quinolinequinones has also been evaluated against S. aureus and E. faecalis. nih.govresearchgate.net Structure-activity relationship studies of these compounds indicated that the presence of an ester group, particularly an unbranched alkyl chain, at various positions on the quinolinequinone core had a significant positive impact on their antibacterial activity against these Gram-positive bacteria. nih.gov
| Bacterial Strain | Quinoline Derivative Class | Observed Activity |
| Staphylococcus aureus (MRSA) | Quinoline-2-ones | Significant antibacterial action nih.gov |
| Enterococcus faecalis (VRE) | Quinoline-2-ones | Significant antibacterial action nih.gov |
| Enterococcus species | Quinoline carboxamides | Promising activity nih.govmdpi.com |
| Staphylococcus aureus | Quinolinequinones | Significant antibacterial activity nih.govresearchgate.net |
| Enterococcus faecalis | Quinolinequinones | Active nih.govresearchgate.net |
This compound is a highly valuable and versatile starting material in the field of medicinal chemistry. Its ability to readily form stable amide bonds allows for the synthesis of large and diverse libraries of quinoline-6-carboxamide derivatives. These derivatives have shown significant promise in various therapeutic areas, including oncology and infectious diseases. The ongoing exploration of structure-activity relationships of these compounds continues to provide valuable insights for the rational design of new and more effective therapeutic agents. Further research into the specific mechanisms of action of these derivatives, particularly in relation to key signaling pathways and bacterial targets, will be crucial for their future development as clinical candidates.
Antimalarial Activity
The quinoline nucleus is a cornerstone of antimalarial drug discovery, with historical drugs like chloroquine (B1663885) setting the precedent. youtube.com Modern research focuses on creating novel quinoline derivatives to combat the rise of drug-resistant strains of Plasmodium falciparum. nih.govoup.com Derivatives synthesized from a quinoline framework show significant promise. For instance, hybrids combining the quinoline scaffold with other pharmacologically active groups, such as pyrazole, have demonstrated potent in vitro activity against P. falciparum. nih.gov
Structure-activity relationship (SAR) studies are crucial in optimizing these derivatives. Key structural features, such as the presence of a 7-chloro group on the quinoline ring and a dialkylaminoalkyl side chain at the C-4 position, are known to be critical for activity. youtube.compharmacy180.com Research into quinoline-pyrimidine hybrids has shown that some compounds are effective against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum. mdpi.com Similarly, quinoline-trioxolane hybrids have demonstrated activity in the low nanomolar range against both sensitive and resistant strains. mdpi.com
| Compound Type | Target/Strain | Key Findings | IC50 Value |
|---|---|---|---|
| Quinoline-Pyrazole Hybrid (Compound 46) | P. falciparum | Activity comparable to chloroquine. nih.gov | 0.036 µg/mL |
| Quinoline-Chalcone Hybrid (Compound 30) | P. falciparum (CQS, NF54) | High potency and selectivity, attributed to a longer alkyl linker (n=3). nih.gov | 0.10 µM |
| Quinoline-Imidazole Hybrid (Compound 54 & 55) | P. falciparum (CQ-sensitive) | Demonstrated the most potent activity within their series. nih.gov | 1.0–3.8 µM |
| Quinoline-Pyrimidine Hybrid | P. falciparum (Dd2, resistant) | 56-fold less active than chloroquine against this resistant strain. mdpi.com | 3.6 nM |
Anti-inflammatory Activity
Quinoline derivatives have been extensively investigated as anti-inflammatory agents, targeting key enzymes and signaling pathways in the inflammatory cascade. alliedacademies.orgrsc.org Research has demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). brieflands.comnih.gov
The functionalization at the quinoline core is a determining factor for the specific anti-inflammatory mechanism. For example, quinolines featuring a carboxamide moiety have been associated with TRPV1 antagonism, while those with a carboxylic acid group tend to show COX-inhibition. nih.gov Hybrid molecules incorporating quinoline have also yielded potent anti-inflammatory agents. Novel triazine-quinoline hybrids have been synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), showing excellent inhibitory profiles. nih.gov Some of these hybrids were found to be significantly more potent than standard drugs like celecoxib (B62257) and diclofenac (B195802) in reducing TNF-α and interleukin-6 (IL-6) production. nih.gov
| Compound Type | Target/Assay | Key Findings | IC50 Value |
|---|---|---|---|
| Triazine-Quinoline Hybrid (8e) | COX-2 Inhibition | Potent and highly selective COX-2 inhibitor. nih.gov | 0.047 µM |
| Triazine-Quinoline Hybrid (8e) | 15-LOX Inhibition | Potent 15-LOX inhibitor compared to quercetin. nih.gov | 1.81 µM |
| Triazine-Quinoline Hybrid (8h) | TNF-α Inhibition | Significantly more potent than celecoxib (IC50=10.69 µM). nih.gov | 0.40 µM |
| 2-Phenyl Quinoline Carboxamide (Compound 5) | Carrageenan-induced paw edema | Showed significant anti-inflammatory activity comparable to diclofenac sodium. alliedacademies.orgalliedacademies.org | Not specified |
Neuroprotective Effects
Derivatives of quinoline are emerging as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govzenodo.org A primary therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to restore acetylcholine (B1216132) levels in the brain. nih.govmdpi.com
Numerous studies have synthesized and evaluated quinoline derivatives as selective inhibitors of these enzymes. researchgate.net For example, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were designed and tested for their anti-cholinesterase activity. mdpi.com Several of these compounds exhibited potent, mixed-type inhibition of AChE, with IC50 values comparable to the reference drug galantamine. mdpi.com The structural features, such as the length of the linker between the quinoline core and the morpholine group, were found to be critical for inhibitory activity. mdpi.com In silico and molecular docking studies are often employed to understand the binding modes of these inhibitors within the active sites of AChE and BChE, guiding further optimization. nih.gov
| Compound Type | Target Enzyme | Key Findings | IC50 Value |
|---|---|---|---|
| 4-N-phenylaminoquinoline derivative (11g) | AChE | Most potent inhibitor in its series, comparable to galantamine. mdpi.com | 1.94 ± 0.13 µM |
| 4-N-phenylaminoquinoline derivative (11g) | BChE | Showed potent dual inhibition. mdpi.com | 28.37 ± 1.85 µM |
| Quinoxaline derivative (3a) | AChE | Demonstrated moderate inhibitory activity. nih.gov | 13.22 µM |
| Quinoxaline derivative (3c) | AChE | 2,3-dimethyl substitution resulted in higher potency. nih.gov | 7.25 µM |
Antagonism of Specific Receptors (e.g., P2X7R)
The P2X7 receptor (P2X7R), an ATP-gated ion channel, plays a significant role in inflammation and tissue damage, making it an attractive therapeutic target. nih.gov Quinoline-based compounds, particularly quinoline-6-carboxamide derivatives, have been identified as potent P2X7R antagonists. nih.gov
Researchers have synthesized and evaluated series of quinoline-6-carboxamide benzenesulfonates, exploring the structure-activity relationships to optimize their inhibitory potency. nih.gov In one study, replacing a pyrazine (B50134) moiety with a quinoline-6-carboxylic acid core led to a series of effective antagonists. nih.gov The nature of substituents on the benzenesulfonate portion significantly influenced activity, with highly electronegative groups like fluoro, chloro, and iodo enhancing affinity for the receptor. nih.govnih.gov These antagonists have shown efficacy in functional assays, such as inhibiting the release of the pro-inflammatory cytokine IL-1β in human THP-1 cells. nih.gov
| Compound Type | Target/Assay | Key Findings | IC50 Value |
|---|---|---|---|
| Quinoline-6-carboxamide (2f) | h-P2X7R | 4-iodo substitution proved most potent in its series, 7-fold more potent than suramin. nih.gov | 0.566 µM |
| Quinoline-6-carboxamide (2e) | h-P2X7R | 4-fluoro analogue showed high potency. nih.gov | 0.624 µM |
| Quinoline-6-carboxamide (2g) | h-P2X7R | 4-chloro analogue showed potency similar to the fluoro derivative. nih.gov | 0.813 µM |
| 2-chloro-5-adamantyl-quinoline (16c) | h-P2X7R | Optimized antagonist with a modified quinoline skeleton. nih.gov | 4 nM |
| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline (17k) | h-P2X7R | Optimized antagonist with a modified quinoline skeleton. nih.gov | 3 nM |
Organic Synthesis and Complex Molecule Construction
The quinoline scaffold is a privileged structure in organic and medicinal chemistry due to its presence in numerous natural products and synthetic drugs. researchgate.netorientjchem.org this compound, with its reactive acyl chloride group, serves as an exceptionally valuable intermediate for elaborating the quinoline core into more complex and functionalized molecules.
Versatile Intermediate for the Construction of Complex Organic Molecules
The quinoline ring system can be synthesized through various classic named reactions, including the Skraup, Friedländer, and Pfitzinger syntheses. rsc.orgresearchgate.net Once the core is formed, functional groups like the 6-carbonyl chloride can be introduced. This group acts as a versatile handle for C-N and C-O bond formation, primarily through reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively. orientjchem.org
This reactivity allows chemists to readily attach a wide array of side chains, pharmacophores, or other complex fragments to the 6-position of the quinoline ring. rsc.org This modular approach is fundamental in medicinal chemistry for building libraries of related compounds to perform SAR studies and optimize for potency, selectivity, and pharmacokinetic properties. The ability to easily diversify the structure at this position makes this compound a key building block for developing new therapeutic agents. researchgate.net
Synthesis of Hybrid Heterocyclic Compounds Incorporating Quinoline Moieties
A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity. nih.govthesciencein.org This approach aims to create multifunctional drugs that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of developing drug resistance. frontiersin.org
The quinoline scaffold is an ideal platform for constructing such hybrids. nih.gov this compound can be used to link the quinoline moiety to other heterocyclic systems like pyrimidine, imidazole, oxadiazole, or triazole via a stable amide bond. frontiersin.orgthesciencein.org Researchers have successfully synthesized numerous quinoline hybrids and demonstrated their enhanced biological activities across various fields, including antimalarial, antimicrobial, and anticancer research. nih.govfrontiersin.org The synthesis of these complex molecules often employs efficient methods like microwave-assisted reactions or multicomponent reactions to improve yields and reduce reaction times. nih.govnih.gov
Material Science Applications of this compound Derivatives
This compound serves as a versatile building block for the synthesis of advanced functional materials. Its derivatives are gaining significant interest in material science due to the unique photophysical and electronic properties imparted by the quinoline moiety. The reactive carbonyl chloride group allows for straightforward incorporation of this heterocycle into a wide range of molecular architectures, leading to materials with tailored properties for various applications.
Potential Use in Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure and electron-deficient nature of the quinoline ring make its derivatives highly suitable for applications in organic light-emitting diodes (OLEDs). These compounds can function as emitters, hosts, or electron-transporting materials. While research may not always specify this compound as the direct starting material, the functionalization at the 6-position is a key strategy for developing novel OLED materials.
Derivatives are often designed to exhibit specific properties such as high photoluminescence quantum yields, thermal stability, and appropriate energy levels (HOMO/LUMO) for efficient charge injection and transport. For instance, quinoline-based materials are actively investigated as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org TADF molecules allow OLEDs to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
In one study, three quinoline-based TADF molecules were synthesized and showed promising results as emitters in non-doped OLEDs. rsc.org The devices fabricated with these emitters demonstrated high external quantum efficiencies (EQEs), as detailed in the table below. rsc.org
| Emitter | Maximum EQE (%) | Turn-on Voltage (V) | Emission Color |
| DMAC-QL | 7.7 | 3.2 | Green |
| PXZ-QL | 17.3 | 2.6 | Greenish-Blue |
| PTZ-QL | 14.8 | 2.8 | Sky-Blue |
The reaction of this compound with suitable electron-donating amine or alcohol-containing fluorophores can produce novel emitters. The carbonyl chloride group provides a convenient anchor point to create molecules with a donor-acceptor architecture, which is often crucial for achieving TADF and tuning emission colors. Furthermore, metal complexes involving quinoline derivatives, such as those with zinc (Zn(II)), are also widely explored as electroluminescent materials, often emitting in the green to yellow part of the spectrum. researchgate.netijcce.ac.irresearchgate.net
Development of Electronic Materials
Beyond OLEDs, the quinoline scaffold is integral to the development of various organic electronic materials. The inherent electron-transporting capability of the quinoline ring makes its derivatives candidates for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net The ability to modify the quinoline structure via derivatives of this compound allows for the fine-tuning of electronic properties to meet the specific demands of these devices.
For example, incorporating quinoline moieties into larger conjugated systems can influence the molecular packing in the solid state, which is a critical factor for charge mobility in OFETs. The introduction of different functional groups via the carbonyl chloride handle can alter the material's solubility, processability, and interfacial properties with other components in a device.
Furthermore, quinoline derivatives have been used to construct coordination polymers with interesting electronic and photophysical properties. A 2D coordination polymer based on a quinoline-carboxylate ligand and copper(II) ions was shown to be photoluminescent and exhibited electrical conductivity. mdpi.com Such materials could find applications in sensors or as conductive layers. The development of these materials showcases the versatility of the quinoline core in creating a broad spectrum of functional electronic materials.
Utilization as Monomers in Polymer Synthesis (e.g., polyamides containing quinoline units)
This compound is a prime candidate for use as a monomer in the synthesis of high-performance polymers, particularly aromatic polyamides. The incorporation of the rigid and thermally stable quinoline heterocycle into the polymer backbone can impart exceptional properties, such as high thermal stability, excellent mechanical strength, and specific optical characteristics.
The fundamental reaction for creating these polyamides is the polycondensation of a diacyl chloride with a diamine. A bifunctional derivative, such as quinoline-2,6-dicarbonyl chloride, or the reaction of this compound in combination with other diacyl chlorides, can be reacted with various aromatic diamines to produce polyamides. The amide linkages formed are strong and the resulting polymers are often characterized by high glass transition temperatures (Tg) and thermal decomposition temperatures.
Research has demonstrated the synthesis of novel polyamides containing quinoline units, highlighting their impressive thermal properties. researchgate.net Wholly aromatic polyamides containing such units exhibit high glass transition temperatures and significant thermal stability, with weight loss not occurring until well above 400°C in an inert atmosphere. researchgate.net
A key synthetic route to the amide functionality on the quinoline ring is through aminocarbonylation. Studies on the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) have shown highly efficient synthesis of quinoline-6-carboxamides. nih.gov This reaction underscores the chemical feasibility of forming the amide bonds necessary for polymerization at the 6-position. By extension, the reaction of this compound with an amine is a direct and efficient method for forming this crucial amide link.
Future Directions and Emerging Research Areas in Quinoline 6 Carbonyl Chloride Chemistry
The landscape of quinoline (B57606) chemistry is continuously evolving, driven by the quest for novel functionalities and applications. Quinoline-6-carbonyl chloride, as a reactive intermediate, is at the forefront of this evolution. Future research is poised to refine its synthesis, deepen the understanding of its chemical behavior, and expand its utility in groundbreaking scientific fields.
Q & A
Q. What are the standard synthetic routes for preparing quinoline-6-carbonyl chloride, and how can its purity be validated?
this compound is typically synthesized via chlorination of quinoline-6-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction requires anhydrous conditions due to the reagent's moisture sensitivity. Post-synthesis, purity validation involves:
- Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual solvents (e.g., dichloromethane) and unreacted starting materials by analyzing chemical shifts for carbonyl chloride (~170 ppm in ¹³C NMR) and quinoline protons.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a reverse-phase C18 column with UV detection at 254 nm.
- Elemental Analysis : Verify Cl content matches theoretical values .
Q. What safety precautions are critical when handling this compound?
The compound is moisture-sensitive and releases HCl upon hydrolysis. Key precautions include:
- Glovebox or Dry Environment : Conduct reactions under nitrogen/argon to prevent hydrolysis.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during acylations with this compound?
Byproducts like quinoline-6-carboxylic acid (from hydrolysis) or dimerized products may form. Optimization strategies include:
- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Temperature Control : Maintain −10°C to 0°C to slow hydrolysis while ensuring sufficient reactivity.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions and reduce side reactions.
- In Situ Monitoring : Track reaction progress via TLC or FTIR to identify quenching points .
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or mass spectrometry (MS) data often arise from:
- Impurities : Residual solvents or unreacted reagents can obscure signals. Repurify via column chromatography or recrystallization.
- Tautomerism : Quinoline derivatives may exhibit tautomeric shifts in acidic/basic conditions. Confirm structures using 2D NMR (e.g., HSQC, HMBC).
- Ionization Artifacts : In MS, in-source fragmentation or adduct formation (e.g., [M+Na]⁺) can mislead. Compare with high-resolution MS (HRMS) and isotopic patterns .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound in aqueous environments?
Hydrolysis kinetics can be analyzed via:
- pH-Dependent Studies : Monitor degradation rates using UV-Vis spectroscopy at varying pH (e.g., pH 2–10).
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life () and activation energy ().
- Computational Chemistry : Density Functional Theory (DFT) simulations to predict reactive sites and transition states .
Data Analysis and Reporting Guidelines
-
Data Tables :
Parameter Optimal Condition Analytical Method Purity Threshold ≥95% HPLC (C18, 254 nm) Reaction Temp −10°C to 0°C FTIR (COCl peak ~1800 cm⁻¹) Hydrolysis pH 7: 2.5 hrs UV-Vis (λ=300 nm) -
Reporting Standards :
- Experimental Reproducibility : Document reagent ratios, solvent drying methods, and purification steps (e.g., "Quinoline-6-carboxylic acid (1.0 eq) reacted with SOCl₂ (3.0 eq) in dry DCM under N₂") .
- Conflict Resolution : Compare results with PubChem datasets (e.g., InChIKey
YKQYAXKYJOSBQH-UHFFFAOYSA-Nfor related quinoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
